Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a triazole ring, and ethoxycarbonyl groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate with ethyl 2-bromo-3-phenylpropanoate in the presence of a base can yield the desired product. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate
- Ethyl 1,2,3-thiadiazole-4-carboxylate
Uniqueness
Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate is unique due to its combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15N5O4S2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 5-(5-ethoxycarbonyl-3-phenyltriazol-4-yl)sulfanylthiadiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N5O4S2/c1-3-24-14(22)11-13(21(19-17-11)10-8-6-5-7-9-10)26-16-12(18-20-27-16)15(23)25-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
SXGDBUZGFYJSOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)SC3=C(N=NS3)C(=O)OCC |
Origin of Product |
United States |
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